Cas no 866837-96-9 (Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate)

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate structure
866837-96-9 structure
Product Name:Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
N.o CAS:866837-96-9
MF:C12H13N3O2
MW:231.250522375107
MDL:MFCD07388406
CID:69106
PubChem ID:23630921
Update Time:2024-10-26

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
    • ethyl 5-amino-1-phenylpyrazole-3-carboxylate
    • 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester
    • ETHYL 5-AMINO-1-PHENYL-1HPYRAZOLE-3-CARBOXYLATE
    • PubChem18410
    • 1H-Pyrazole-3-carboxylic acid, 5-amino-1-phenyl-, ethyl ester
    • 5-Amino-1-phenyl-1H-pyrazole-3-carboxylicacidethylester
    • HID1133
    • SRDSLLHGDLOTGF-UHFFFAOYSA-N
    • BCP04507
    • VP20150
    • S916
    • ST2
    • 866837-96-9
    • AKOS005146013
    • DTXSID60635256
    • SCHEMBL2835335
    • Ethyl5-amino-1-phenyl-1H-pyrazole-3-carboxylate
    • DS-11770
    • MFCD07388406
    • AC-2265
    • CS-0001920
    • MDL: MFCD07388406
    • Inchi: 1S/C12H13N3O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3
    • Chave InChI: SRDSLLHGDLOTGF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(N)N(C2C=CC=CC=2)N=1)OCC

Propriedades Computadas

  • Massa Exacta: 231.10100
  • Massa monoisotópica: 231.101
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 267
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.1
  • Superfície polar topológica: 70.1

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.3±0.1 g/cm3
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 413°C at 760 mmHg
  • Ponto de Flash: 203.6±23.2 °C
  • Índice de Refracção: 1.609
  • PSA: 70.14000
  • LogP: 2.21240
  • Pressão de vapor: No data available

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate Informações de segurança

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933199090
  • Dados aduaneiros:

    中国海关编码:

    2933199090

    概述:

    2933199090. 其他结构上有非稠合吡唑环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate Preçomais >>

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abcr
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Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate, 95%; .
866837-96-9 95%
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€542.30 2023-04-24
abcr
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Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Ethanol ;  reflux
Referência
Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors
Bagal, Sharan K. ; et al, Journal of Medicinal Chemistry, 2019, 62(1), 247-265

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C
1.2 Solvents: Ethanol ;  5 h, reflux
1.3 Reagents: Triethylamine ;  30 min, rt
Referência
Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs)
Arikawa, Yasuyoshi; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 6 h, reflux; reflux → rt
Referência
Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides
Silvestri, Romano; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1560-1576

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium ethoxide Solvents: Diethyl ether ,  Ethanol ,  Acetonitrile ;  0 °C → rt
2.1 Solvents: Ethanol ;  reflux
Referência
Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors
Bagal, Sharan K. ; et al, Journal of Medicinal Chemistry, 2019, 62(1), 247-265

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